(4-Bromobenzyl)hydrazine dihydrochloride
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Overview
Description
(4-Bromobenzyl)hydrazine dihydrochloride is an organic compound with the molecular formula C₇H₁₁BrCl₂N₂. It is a derivative of hydrazine, characterized by the presence of a bromobenzyl group. This compound is commonly used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (4-Bromobenzyl)hydrazine dihydrochloride typically involves several steps, including diazotization, reduction, purification, and salification. One common method starts with arylamine as the initial raw material. The arylamine undergoes diazotization to form a diazonium salt, which is then reduced using a reducing agent such as sodium metabisulfite or zinc powder in concentrated hydrochloric acid . The reduction reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity. The final product is obtained through purification and drying processes.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for higher yield and purity, often involving advanced purification techniques such as recrystallization and high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: (4-Bromobenzyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromobenzyl oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
(4-Bromobenzyl)hydrazine dihydrochloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and other nitrogen-containing compounds.
Biology: It is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug development and cancer research.
Industry: It is utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Bromobenzyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This mechanism is particularly relevant in its use as an enzyme inhibitor in biochemical research .
Comparison with Similar Compounds
Hydrazine dihydrochloride: A simpler hydrazine derivative with similar reactivity but lacking the bromobenzyl group.
Phenylhydrazine: Another hydrazine derivative used in organic synthesis and biochemical studies.
Uniqueness: (4-Bromobenzyl)hydrazine dihydrochloride is unique due to the presence of the bromobenzyl group, which imparts distinct reactivity and properties. This makes it particularly useful in specific synthetic and research applications where other hydrazine derivatives may not be as effective .
Properties
IUPAC Name |
(4-bromophenyl)methylhydrazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.2ClH/c8-7-3-1-6(2-4-7)5-10-9;;/h1-4,10H,5,9H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTFIVDFMPPUSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)Br.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrCl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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